Lipophilicity (logD₇.₄) Reduction Versus Morpholine and Piperidine Bioisosteres
In a systematic analysis of azaspiro[3.3]heptanes as replacements for morpholines, piperidines, and piperazines, introducing a spirocyclic center lowered the measured logD₇.₄ of the corresponding molecules by as much as –1.0 log units relative to the parent six-membered heterocycle. This class-level inference applies to 6-Oxa-1-azaspiro[3.5]nonane as a structural congener within the broader oxa-azaspiro family, where the quaternary spiro carbon and γ-heteroatom positioning similarly increase basicity and reduce lipophilicity [1].
| Evidence Dimension | Distribution coefficient (logD₇.₄) |
|---|---|
| Target Compound Data | Not directly measured; inferred from class behavior of oxa-azaspiro scaffolds. |
| Comparator Or Baseline | Morpholine, piperidine, piperazine analogs (parent six-membered heterocycles) |
| Quantified Difference | ΔlogD₇.₄ = up to –1.0 log units (reduction) for spirocyclic replacement |
| Conditions | Measured logD₇.₄ at pH 7.4 for matched molecular pairs in medicinal chemistry contexts [1] |
Why This Matters
Lower logD₇.₄ reduces nonspecific binding and hERG liability while improving aqueous solubility, critical parameters for oral bioavailability and safety profiling.
- [1] Degorce SL, Bodnarchuk MS, Scott JS. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Med Chem Lett. 2019;10(8):1198-1204. doi:10.1021/acsmedchemlett.9b00248 View Source
